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Cat. No.: B1238255 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sedoheptulose, a seven-carbon ketose sugar, is a valuable building block for the synthesis of

various pharmaceuticals and agrochemicals.[1][2] It is a key intermediate in the pentose

phosphate pathway (PPP) and has garnered interest for its potential therapeutic effects,

including in the management of hypoglycemia and cancer.[1][2] Traditional chemical synthesis

of sedoheptulose is often complex and inefficient. Microbial fermentation presents a promising

alternative for sustainable and scalable production. This document provides detailed

application notes and protocols for the production of sedoheptulose from glucose using

metabolically engineered microorganisms.
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Table 1: Comparison of Microbial Strains for
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Microorgani
sm

Genetic
Modificatio
n(s)

Fermentatio
n Titer (g/L)

Yield (g/g
glucose)

Productivity
(g/L/h)

Reference

Corynebacter

ium

glutamicum

Inactivation of

pfkA (6-

phosphofruct

okinase)

24 0.4 0.33 [1][2]

Corynebacter

ium

glutamicum

Inactivation of

pfkA and

overexpressi

on of key

enzymes

~28.8 (20%

increase from

24 g/L)

Not Reported Not Reported [1][2]

Bacillus

subtilis

Inactivation of

transketolase
3.8 0.038 ~0.05 [1]

Flavobacteriu

m sp.
Wild-type 1.2 Not Reported Not Reported [1]

Streptomycet

es
Wild-type 1.2 Not Reported Not Reported [1]

Escherichia

coli

Engineered

with

promiscuous

phosphatase

HxpB

Co-produces

with D-

mannose

Not Reported Not Reported [3]

Signaling Pathways and Metabolic Engineering
The core strategy for microbial sedoheptulose production from glucose involves redirecting

carbon flux from glycolysis into the pentose phosphate pathway. A key metabolic engineering

approach is the inactivation of the gene encoding 6-phosphofructokinase (pfkA), which

catalyzes a crucial step in glycolysis.[1][4][2] This modification forces glucose-6-phosphate to

be metabolized primarily through the PPP, leading to the accumulation of sedoheptulose-7-

phosphate (S7P), a direct precursor of sedoheptulose. The final step is the dephosphorylation
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of S7P to sedoheptulose, which can be facilitated by endogenous or overexpressed

phosphatases.

Glucose Glucose-6-P

Fructose-6-P

pgi

Pentose Phosphate
Pathway

Fructose-1,6-BPpfkA Glycolysis

Sedoheptulose-7-P SedoheptulosePhosphatase

pfkA Inactivation

Click to download full resolution via product page

Fig. 1: Engineered Sedoheptulose Biosynthesis Pathway.

Experimental Protocols
Protocol 1: Strain Cultivation and Inoculum Preparation
(Corynebacterium glutamicum)
This protocol is based on the methods described for the engineered C. glutamicum strain with

an inactivated pfkA gene.[1]

Materials:

Brain Heart Infusion (BHI) medium

Kanamycin (50 µg/mL final concentration, if using a plasmid)

Incubator shaker (30°C, 200 rpm)

Spectrophotometer

Procedure:

Prepare BHI medium according to the manufacturer's instructions and autoclave.

If required for plasmid maintenance, add kanamycin to the cooled medium to a final

concentration of 50 µg/mL.[1]
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Inoculate 50 mL of BHI medium in a 500 mL shake flask with a single colony of the

engineered C. glutamicum strain from a fresh agar plate.

Incubate the culture at 30°C with shaking at 200 rpm for 24 hours.[1]

This 24-hour culture will serve as the inoculum for the fermentation.

Protocol 2: Dual-Phase Fermentation for Sedoheptulose
Production
This 'dual-phase' fermentation process is designed to separate the cell growth phase from the

product synthesis phase, which is particularly useful when the genetic modification for

production (e.g., pfkA inactivation) impairs growth in minimal medium.[1]

Phase 1: Cell Growth

Materials:

BHI medium

Inoculum culture from Protocol 1

Centrifuge

Procedure:

Inoculate a larger volume of BHI medium (e.g., 100 mL in a 500 mL flask) with the inoculum

culture.[1]

Incubate at 30°C and 200 rpm for 24 hours to allow for sufficient cell growth.[1]

After 24 hours, harvest the cells by centrifugation at 8,000 x g and 4°C for 10 minutes.[1]

Discard the supernatant. The resulting cell pellet will be used for the production phase.

Phase 2: Sedoheptulose Production

Materials:
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CGXII minimal medium (see composition below)

Glucose stock solution (e.g., 600 g/L, sterile filtered)

Harvested cell pellet from Phase 1

Incubator shaker (30°C, 200 rpm)

CGXII Minimal Medium Composition:

(NH₄)₂SO₄: 20 g/L

Urea: 5 g/L

KH₂PO₄: 1 g/L

K₂HPO₄: 1 g/L

MgSO₄·7H₂O: 0.25 g/L

CaCl₂: 10 mg/L

FeSO₄·7H₂O: 10 mg/L

MnSO₄·H₂O: 10 mg/L

ZnSO₄·7H₂O: 1 mg/L

CuSO₄: 0.2 mg/L

NiCl₂·6H₂O: 0.02 mg/L

Biotin: 0.2 mg/L

Protocatechuic acid: 30 mg/L

MOPS: 42 g/L

Adjust pH to 7.4[1]
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Procedure:

Prepare CGXII minimal medium and autoclave.

Resuspend the harvested cell pellet in a smaller volume of CGXII medium (e.g., 10 mL) to

achieve a high initial cell density (e.g., OD₆₀₀ of approximately 40).[1]

Add the sterile glucose stock solution to the cell suspension to reach a final concentration of

60 g/L.[1]

Transfer the production culture to an appropriate shake flask.

Incubate at 30°C and 200 rpm for 72 hours.[1]

Collect samples periodically to monitor glucose consumption and sedoheptulose
production.

Inoculum Preparation
(Protocol 1)

Phase 1: Cell Growth
(BHI Medium, 24h)

Harvest Cells
(Centrifugation)

Phase 2: Production
(CGXII Medium + Glucose, 72h)

Sample Analysis
(HPLC, MS, NMR)

Click to download full resolution via product page
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Fig. 2: Dual-Phase Fermentation Workflow.

Protocol 3: Quantification and Confirmation of
Sedoheptulose
Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying sugars

in fermentation broth.

Materials:

HPLC system with a refractive index (RI) detector

Aminex HPX-87H column (or similar)

0.005 M H₂SO₄ as the mobile phase

Sedoheptulose standard for calibration curve

Syringe filters (0.22 µm)

Procedure:

Prepare a calibration curve using known concentrations of sedoheptulose standard.

Collect a sample from the fermentation broth.

Centrifuge the sample to remove cells.

Filter the supernatant through a 0.22 µm syringe filter.

Inject the filtered sample into the HPLC system.

Run the analysis with an isocratic flow of 0.005 M H₂SO₄ at a suitable flow rate (e.g., 0.6

mL/min) and column temperature (e.g., 65°C).

Quantify the sedoheptulose concentration in the sample by comparing the peak area to the

calibration curve.
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Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

For unequivocal identification of the product, MS and NMR analyses are recommended.[1]

Sample Preparation:

Purify the sedoheptulose from the fermentation broth using methods such as column

chromatography.

Lyophilize the purified product to obtain a solid sample.

MS Analysis:

Dissolve the purified sample in a suitable solvent.

Analyze the sample using an appropriate mass spectrometer (e.g., ESI-MS) to determine the

molecular mass of the product. The expected molecular mass for sedoheptulose is

approximately 210.18 g/mol , and it may be observed as an adduct (e.g., [M+Na]⁺ at m/z

233).[1]

NMR Analysis:

Dissolve the purified sample in D₂O.

Acquire ¹H and ¹³C NMR spectra.

Compare the obtained spectra with those of an authentic sedoheptulose standard or with

published data to confirm the chemical structure.

Concluding Remarks
The protocols and data presented here provide a comprehensive guide for the microbial

production of sedoheptulose from glucose. The use of metabolically engineered

Corynebacterium glutamicum in a dual-phase fermentation system has demonstrated high

titers and yields.[1][2] Further optimization of the microbial strain, fermentation process, and

downstream processing can potentially lead to even more efficient and economically viable

production of this valuable seven-carbon sugar. Researchers can adapt these protocols to their

specific laboratory settings and microbial strains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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